5-(1,3-benzothiazol-2-yl)-6-imino-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Overview
Description
The compound 5-(1,3-benzothiazol-2-yl)-6-imino-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex heterocyclic molecule. It features a benzothiazole moiety, which is known for its significant pharmacological properties, and a triazatricyclo scaffold, which contributes to its structural diversity and potential biological activities.
Mechanism of Action
Target of Action
Similar compounds in the pyrido[2,3-d]pyrimidin-5-one class have been reported to exhibit a wide range of biological activity, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities . Noteworthy targets include tyrosine kinase, cyclin-dependent kinase (CDK4), and phosphatidylinositol 3-kinase (PI3K) .
Mode of Action
It’s known that the compound is synthesized from 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides . The cyclization involves the acetyl methyl group and the amide carbonyl moiety
Biochemical Pathways
Similar compounds in the pyrido[2,3-d]pyrimidin-5-one class have been reported to inhibit protein tyrosine kinases, cyclin-dependent kinases, and phosphatidylinositol 3-kinase . These enzymes play crucial roles in cell signaling pathways, affecting cell growth, proliferation, and survival.
Result of Action
Similar compounds in the pyrido[2,3-d]pyrimidin-5-one class have been reported to exhibit a wide range of biological activity, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-benzothiazol-2-yl)-6-imino-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-aminobenzothiazole with various electrophilic reagents to form the benzothiazole core . This is followed by cyclization reactions to introduce the triazatricyclo scaffold .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts, such as copper(II) acetate, and solvents like ethanol, can enhance the efficiency of the reactions .
Chemical Reactions Analysis
Types of Reactions
5-(1,3-benzothiazol-2-yl)-6-imino-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines .
Scientific Research Applications
5-(1,3-benzothiazol-2-yl)-6-imino-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one: has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
2-arylbenzothiazoles: Known for their diverse biological activities.
Benzoxazoles: Another class of heterocycles with significant pharmacological properties.
Uniqueness
5-(1,3-benzothiazol-2-yl)-6-imino-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one: is unique due to its combination of a benzothiazole moiety and a triazatricyclo scaffold, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
5-(1,3-benzothiazol-2-yl)-6-imino-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5OS/c1-2-10-26-18(22)13(20-23-15-7-3-4-8-16(15)28-20)12-14-19(26)24-17-9-5-6-11-25(17)21(14)27/h2-9,11-12,22H,1,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCOMGLWIHHORA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C1=N)C3=NC4=CC=CC=C4S3)C(=O)N5C=CC=CC5=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701113671 | |
Record name | 3-(2-Benzothiazolyl)-1,2-dihydro-2-imino-1-(2-propen-1-yl)-5H-dipyrido[1,2-a:2′,3′-d]pyrimidin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701113671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
865593-33-5 | |
Record name | 3-(2-Benzothiazolyl)-1,2-dihydro-2-imino-1-(2-propen-1-yl)-5H-dipyrido[1,2-a:2′,3′-d]pyrimidin-5-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=865593-33-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Benzothiazolyl)-1,2-dihydro-2-imino-1-(2-propen-1-yl)-5H-dipyrido[1,2-a:2′,3′-d]pyrimidin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701113671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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